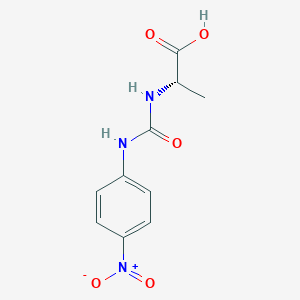
(S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a nitrophenyl group attached to the carbamoyl moiety, which is further linked to the amino group of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid typically involves the reaction of 4-nitrophenyl isocyanate with L-alanine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
L-alanine+4-nitrophenyl isocyanate→(2S)-2-[(4-nitrophenyl)carbamoyl]aminopropanoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, resulting in modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(4-chlorophenyl)carbamoyl]amino}propanoic acid
- (2S)-2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid
- (2S)-2-{[(4-fluorophenyl)carbamoyl]amino}propanoic acid
Uniqueness
(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions, making this compound versatile in various applications.
Properties
Molecular Formula |
C10H11N3O5 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
(2S)-2-[(4-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |
InChI Key |
AGHYCQKOMGHZNX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734286.png)
![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734324.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11734342.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)
![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734348.png)

amine hydrochloride](/img/structure/B11734354.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734377.png)
